

# Unraveling the Identity of Regelidine: A Case of Mistaken Identity in Pharmacological Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Regelidine |
| Cat. No.:      | B10819541  |

[Get Quote](#)

A comprehensive search for the mechanism of action of a compound identified as "**Regelidine**" has yielded no specific results, suggesting a potential misspelling or the rarity of the substance in current scientific literature. Initial findings point to "**Regelidine**" being a natural product isolated from the stems of *Tripterygium regelii*<sup>[1]</sup>. However, the lack of further pharmacological data under this name necessitates an exploration of similarly named, well-documented therapeutic agents that researchers may be investigating.

It is highly probable that the query for "**Regelidine**" is a typographical error for one of several other drugs, including Rilmenidine, Repaglinide, or Anagrelide. This guide will, therefore, provide an in-depth technical overview of the core mechanisms of these potential alternative compounds, adhering to the requested format for researchers, scientists, and drug development professionals.

## Rilmenidine: A Centrally Acting Antihypertensive Agent

Rilmenidine is an oxazoline derivative with antihypertensive properties<sup>[2]</sup>. Its primary mechanism involves the modulation of the sympathetic nervous system.

## Mechanism of Action

The hypotensive effect of rilmenidine is primarily attributed to its action on central nervous system pathways. It is believed to reduce peripheral sympathetic tone, leading to a decrease in

blood pressure and heart rate[2]. Additionally, rilmenidine may decrease the release of catecholamines from the adrenal medulla, further contributing to its antihypertensive effect[2].

While it interacts with alpha-2-adrenoceptors, similar to clonidine, rilmenidine exhibits a notable dissociation between its antihypertensive and sedative effects in animal models[2]. Several hypotheses have been proposed to explain this, including unique properties that counteract sedation, a preferential peripheral action, or the involvement of different central receptors for sedation and blood pressure regulation[2].

## Experimental Protocols

### Spontaneously Hypertensive Rat (SHR) Model:

- Objective: To assess the dose-dependent antihypertensive effects of rilmenidine.
- Methodology:
  - Administer intravenous rilmenidine at doses ranging from 0.1 to 1 mg/kg to pentobarbitone-anesthetized SHRs[2].
  - Alternatively, for long-term studies, infuse rilmenidine subcutaneously at doses of 5 to 15 mg/kg per day in conscious SHRs[2].
  - Continuously monitor blood pressure and heart rate.

### Sino-Aortic Denervated Dog Model:

- Objective: To evaluate the cardiovascular effects of rilmenidine in a model of neurogenic hypertension.
- Methodology:
  - Administer rilmenidine orally at a dose of 1 mg/kg for two weeks to conscious sino-aortic denervated dogs[2].
  - Measure blood pressure and heart rate throughout the study period.

## Quantitative Data Summary

| Experimental Model                    | Drug/Dose                                     | Observed Effect                                           | Reference |
|---------------------------------------|-----------------------------------------------|-----------------------------------------------------------|-----------|
| Pentobarbitone-anesthetized SHR       | Rilmenidine (0.1 to 1 mg/kg, IV)              | Dose-dependent reduction in blood pressure and heart rate | [2]       |
| Conscious SHR                         | Rilmenidine (5 to 15 mg/kg/day, subcutaneous) | Dose-dependent decrease in blood pressure and heart rate  | [2]       |
| Conscious sino-aortic denervated dogs | Rilmenidine (1 mg/kg, oral, for two weeks)    | Significant reduction in blood pressure and heart rate    | [2]       |

## Repaglinide: A Short-Acting Insulin Secretagogue

Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class, used for the management of type 2 diabetes mellitus[3][4].

### Mechanism of Action

Repaglinide lowers blood glucose levels by stimulating the release of insulin from pancreatic  $\beta$ -cells. It achieves this by binding to and closing the ATP-dependent potassium (KATP) channels on the  $\beta$ -cell membrane[4]. The closure of these channels leads to membrane depolarization and the opening of voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules. This action is glucose-dependent, meaning repaglinide is more effective in the presence of elevated glucose levels[3][4].

### Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Repaglinide signaling pathway in pancreatic  $\beta$ -cells.

## Quantitative Data Summary

| Parameter                                | Value                    | Reference |
|------------------------------------------|--------------------------|-----------|
| Maximal secretory response concentration | Approximately 10 nmol/L  | [4]       |
| Reduction in postprandial glucose        | Around 5.8 mmol/L        | [4]       |
| Reduction in fasting glucose             | Around 3.1 to 3.4 mmol/L | [4]       |
| Pharmacokinetic half-life                | Less than 60 minutes     | [4]       |

## Anagrelide: A Platelet-Lowering Agent

Anagrelide is utilized for the treatment of thrombocythemia, a condition characterized by an elevated platelet count, which is often secondary to myeloproliferative neoplasms[5].

## Mechanism of Action

The precise mechanism by which anagrelide reduces platelet counts is not fully understood. However, evidence suggests that it disrupts the maturation of megakaryocytes, the precursor cells of platelets, in the post-mitotic phase of their development[5]. This leads to a reduction in the size and ploidy of megakaryocytes, ultimately decreasing platelet production. It is hypothesized that this effect may be mediated through the indirect suppression of key transcription factors involved in megakaryocytopoiesis, such as GATA-1 and FOG-1[5].

Anagrelide is also known to be a potent inhibitor of phosphodiesterase III (PDE3)[5]. Its active metabolite, 3-hydroxy anagrelide, is even more potent in this regard[5].

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Proposed experimental workflow for Anagrelide's effect.

## Conclusion

While a definitive guide on the mechanism of "Regelidine" cannot be provided due to a lack of available data, this document offers a comprehensive overview of the pharmacology of Rilmenidine, Repaglinide, and Anagrelide. It is imperative for researchers to verify the exact compound of interest to ensure the accuracy of their investigations. The provided data, protocols, and diagrams for these alternative drugs serve as a robust resource for professionals in the field of drug development and scientific research.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Unraveling the Identity of Regelidine: A Case of Mistaken Identity in Pharmacological Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10819541#what-is-the-mechanism-of-action-of-regelidine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)